molecular formula C15H23NO B13579757 3-(2-Tert-butylphenoxy)piperidine

3-(2-Tert-butylphenoxy)piperidine

Cat. No.: B13579757
M. Wt: 233.35 g/mol
InChI Key: XHZSWKGADCVURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Tert-butylphenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their wide range of biological activities and therapeutic applications .

Preparation Methods

The synthesis of 3-(2-Tert-butylphenoxy)piperidine typically involves the reaction of 2-tert-butylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-tert-butylphenol is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives or cyclization of amino alcohols. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-Tert-butylphenoxy)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Tert-butylphenoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating diseases such as cancer, hypertension, and neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Tert-butylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation. These interactions can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

3-(2-Tert-butylphenoxy)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(2-tert-butylphenoxy)piperidine

InChI

InChI=1S/C15H23NO/c1-15(2,3)13-8-4-5-9-14(13)17-12-7-6-10-16-11-12/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3

InChI Key

XHZSWKGADCVURC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.